molecular formula C10H10ClFN2S B1490155 5-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2090943-89-6

5-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole

Cat. No. B1490155
CAS RN: 2090943-89-6
M. Wt: 244.72 g/mol
InChI Key: MTFCNVHLPIXLQQ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole (CFTFP) is an organic compound with a unique structure and properties. CFTFP has been studied extensively due to its potential applications in various scientific fields. This compound has been used in synthesis and research, as well as in the development of pharmaceuticals and other products.

Scientific Research Applications

Structural Characterization and Synthesis

  • Synthesis and Structural Characterization : Pyrazole derivatives have been synthesized and structurally characterized, demonstrating significant potential for various applications. For example, Kariuki et al. (2021) reported on the synthesis and structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. These compounds were crystallized and analyzed via single crystal diffraction, showing planarity apart from specific substituted groups, indicative of their potential utility in material science and molecular engineering (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Fluorescent Properties and Spectral Characterization

  • Fluorescent Assessment of Pyrazoline Derivatives : Ibrahim et al. (2016) synthesized two new pyrazoline derivatives and investigated their fluorescence properties, including the effect of different solvents on fluorescence. This research provides insights into the potential use of pyrazoline derivatives as fluorescent materials for bioimaging or sensor applications (Ibrahim, Al‐Refai, Ayub, & Ali, 2016).

Antimicrobial and Anti-Tumor Applications

  • Antimicrobial Activities : Ragavan, Vijayakumar, and Kumari (2010) explored the synthesis of novel 1,5-diaryl pyrazole derivatives and their antibacterial and antifungal activities. Such studies underscore the importance of pyrazole derivatives in developing new antimicrobial agents (Ragavan, Vijayakumar, & Kumari, 2010).

  • Anti-Tumor Agents : Gomha, Edrees, and Altalbawy (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This research highlights the potential of pyrazole derivatives in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

Chemical Sensor Development

  • Fluorescent Chemosensor : Asiri, Al-Ghamdi, Džudžević-Čančar, Kumar, and Khan (2019) developed a pyrazoline-benzothiazole derivative as a fluorescent chemosensor for detecting Cu2+, Fe3+, and Fe2+ metal ions. This application is crucial for environmental monitoring and the development of diagnostic tools (Asiri et al., 2019).

properties

IUPAC Name

5-(chloromethyl)-1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2S/c11-6-9-5-10(8-1-4-15-7-8)13-14(9)3-2-12/h1,4-5,7H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFCNVHLPIXLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)CCl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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